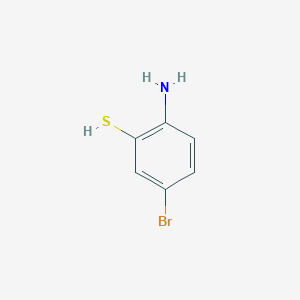

2-Amino-5-bromobenzenethiol

Beschreibung

Significance of Aryl Thiol Derivatives in Chemical Synthesis

Aryl thiols, and their derivatives, are a cornerstone in the field of organic chemistry, serving as versatile intermediates and building blocks for a wide array of complex molecules. springerprofessional.debeilstein-journals.org Their importance stems from the unique reactivity of the thiol group, which can participate in a variety of transformations including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. beilstein-journals.orgwikipedia.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. springerprofessional.delookchem.com

The utility of aryl thiols is particularly evident in the construction of thioethers and sulfur-containing heterocyclic compounds, which are prevalent motifs in many biologically active molecules. chemrevlett.commdpi.com For instance, aryl and heteroaryl sulfides are integral components of drugs with anti-inflammatory, anti-cancer, and antiviral properties. springerprofessional.de The development of novel and efficient methods for the synthesis of functionalized aryl thiols continues to be an active area of research, driven by the ever-increasing demand for new organic materials and therapeutic agents. springerprofessional.debeilstein-journals.org

Overview of Brominated Aminobenzenethiols in Contemporary Research

Within the broader class of aryl thiols, brominated aminobenzenethiols represent a particularly valuable subclass of compounds. The presence of three distinct functional groups—a thiol, an amino group, and a bromine atom—on the aromatic ring provides a rich platform for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Contemporary research has increasingly focused on leveraging the unique properties of brominated compounds in various applications. For instance, brominated flame retardants have been extensively studied, and more recently, the potential of brominated marine natural products as anticancer agents has garnered significant attention. mdpi.commarketsandmarkets.com The strategic incorporation of bromine into an aminobenzenethiol framework, therefore, opens up avenues for the development of novel compounds with tailored electronic and biological properties. The market for bromine and its derivatives is projected to grow, driven by its use in various industries and ongoing research into new applications. marketsandmarkets.com

Scope and Research Trajectories for 2-Amino-5-bromobenzenethiol

This compound, with its specific arrangement of functional groups, is a compound of significant interest for future research. smolecule.com Its structure makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, such as benzothiazoles, which are known to exhibit a broad spectrum of biological activities. ijcrt.orgmdpi.com The amino and thiol groups can participate in condensation and cyclization reactions, while the bromine atom allows for post-synthetic modification, providing access to a diverse library of compounds.

Future research trajectories for this compound are likely to focus on several key areas. One promising direction is its application in medicinal chemistry as a scaffold for the development of new therapeutic agents. lookchem.comsmolecule.com The unique combination of functional groups may allow for interactions with multiple biological targets, potentially leading to drugs with novel mechanisms of action. smolecule.com Another area of exploration is in materials science, where the thiol group can be used to anchor the molecule to surfaces, forming self-assembled monolayers with potential applications in sensors and electronic devices. smolecule.com Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential in both academic and industrial research. acs.org

Properties of this compound

| Property | Value | Reference |

| CAS Number | 23451-95-8 | lookchem.comsmolecule.comsigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.comparchem.comcymitquimica.comalfa-chemistry.comsigmaaldrich.comchemspider.combldpharm.com |

| Molecular Formula | C6H6BrNS | lookchem.comsmolecule.comsigmaaldrich.comnih.govalfa-chemistry.comchemspider.comcenmed.comcymitquimica.com |

| Molecular Weight | 204.09 g/mol | lookchem.comsmolecule.comsigmaaldrich.comnih.govsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comcymitquimica.com |

| IUPAC Name | This compound | smolecule.comsigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.com |

| Synonyms | 2-amino-5-bromothiophenol, 5-Bromo-2-mercaptobenzeneamine, 5-Bromo-2-thioaniline | lookchem.comnih.govalfa-chemistry.comcymitquimica.com |

| Appearance | Yellow to brown solid | lookchem.com |

| Melting Point | 111-113 °C | lookchem.comsmolecule.com |

| Boiling Point | 277 °C | lookchem.comalfa-chemistry.com |

| Flash Point | 121 °C | lookchem.com |

| Density | 1.693 g/cm³ | lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGHLZFFKMEAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360989 | |

| Record name | 2-amino-5-bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-95-8 | |

| Record name | 2-amino-5-bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Bromobenzenethiol

Hydrolytic Cleavage Pathways from Heterocyclic Precursors

The synthesis of 2-Amino-5-bromobenzenethiol can also be achieved through the ring-opening of heterocyclic precursors, most notably substituted benzothiazoles. ijcrt.org This method typically involves two main steps: the synthesis of a substituted 2-aminobenzothiazole (B30445) followed by its hydrolytic cleavage.

One common route starts with the thiocyanogenation of an appropriate aniline (B41778) derivative, followed by cyclization to form the benzothiazole (B30560) ring. smolecule.com Subsequent hydrolysis, often under basic conditions with reagents like potassium hydroxide (B78521), cleaves the thiazole (B1198619) ring to yield the target 2-aminobenzenethiol. ijcrt.orggoogle.com For example, 5-bromo-2-methylbenzothiazole (B1274153) can be hydrolyzed using a sodium hydroxide solution in ethylene (B1197577) glycol at elevated temperatures to produce this compound in high yield. chemicalbook.com

Table 1: Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | General Conditions | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Sulfur Nucleophile, Base | Mild to moderate temperatures | researchgate.net, rsc.org, jst.go.jp |

| Diazotization-Thiolation | Bromoaniline | NaNO₂, Mineral Acid, Sulfur Reagent | Low temperatures for diazotization | byjus.com, unacademy.com |

| Regioselective Bromination | 2-Aminobenzenethiol | Brominating Agent (e.g., NBS, HMTAB) | Controlled temperature and stoichiometry | acs.org, researchgate.net |

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzenethiol |

| 2-Amino-5-bromobenzaldehyde |

| 5-bromo-2-methylbenzo[d]thiazole |

| 5-bromo-2-methylbenzothiazole |

| benzothiazole |

| 2-amino-5-bromothiophenol |

| 2-aminothiophenol (B119425) |

| aryl alkyl sulfides |

| thioethers |

| thioesters |

| Organosulfur compounds |

| aryl thioethers |

| aryl sulfides |

| diaryl sulphides |

| 2-AMINO-4-BROMOBENZENETHIOL |

| 5-BROMO-2-METHYLBENZOTHIAZOLE |

| diaryl sulfide (B99878) |

| phenothiazine (B1677639) |

| thianthrenes |

| 2-aroylbenzothiazoles |

| 2-chloromethylbenzothiazole |

| 5-nitrobenzothiazole |

| 4-butyl-5-nitrosobenzothiazole |

| nitro compounds |

| 2-arylbenzothiazole |

| 4-bromo-2-aminothiophenol |

| 2-aminopyridines |

| m-bromotoluene |

| sym-Tribromobenzene |

| 1-bromo-4-iodobenzene |

| bromobenzene |

| 2-Aryl-6-bromobenzothiazole |

| aminophenols |

| benzoselenazoles |

| benzimidazoles |

| naphthoxazoles |

| naphthothiazoles |

| naphthoselenazoles |

Synthesis via 2-Aminobenzothiazole Hydrolysis

A prevalent and reliable method for preparing this compound involves the alkaline hydrolysis of its corresponding benzothiazole precursor, 2-amino-6-bromobenzothiazole (B93375). mdpi.comgoogle.com This two-step approach first requires the synthesis of the benzothiazole, which is then subjected to ring-opening under basic conditions to yield the desired aminothiophenol. ijcrt.org

The efficiency of the hydrolysis of 2-amino-6-bromobenzothiazole is critically dependent on the reaction conditions, particularly the strength of the base and the temperature. mdpi.com Strong aqueous alkaline solutions, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), are typically employed to facilitate the cleavage of the thiazole ring. mdpi.comgoogle.comrsc.org

The reaction temperature is a key parameter that must be carefully controlled. For the synthesis of this compound (1e) and its chloro-analogue (1d), a reaction temperature of 140 °C is utilized. mdpi.com In other related syntheses, such as for the 2-amino-5-methylbenzenethiol (B1267416) derivative, the mixture is heated to 120 °C and refluxed. rsc.org A similar procedure for cleaving 6-bromobenzothiazol-2-ylamine involves refluxing the substrate in a 6 M solution of sodium hydroxide. google.com The combination of high basicity and elevated temperature provides the necessary energy to overcome the activation barrier for the nucleophilic attack and subsequent ring-opening of the stable benzothiazole system.

Table 1: Reaction Conditions for Hydrolysis of Substituted 2-Aminobenzothiazoles

| Precursor | Base System | Temperature (°C) | Reaction Time | Product | Source(s) |

|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | KOH / H₂O | 140 | Not specified | This compound | mdpi.com |

| 6-Bromobenzothiazol-2-ylamine | NaOH / H₂O (6 M) | Reflux | Overnight | This compound | google.com |

| 2-Amino-6-methylbenzothiazole | KOH / H₂O | 120 | 24 h | 2-Amino-5-methylbenzenethiol | rsc.org |

This table is generated based on data from the referenced texts.

Reaction times for the hydrolysis can be extensive, often requiring reflux for 24 hours or overnight to ensure complete conversion. google.comrsc.org Following the reaction, the workup procedure is crucial for isolating the target compound in a pure form. A typical procedure involves cooling the reaction mixture to room temperature and filtering off any insoluble materials. rsc.org The alkaline filtrate is then carefully neutralized with an acid. Acetic acid (50% in water) is commonly used to adjust the pH to around 6, causing the 2-aminobenzenethiol product to precipitate out of the solution. rsc.org Alternatively, concentrated hydrochloric acid (HCl) can be used to acidify the mixture to a pH between 3 and 5. google.com The resulting solid precipitate is collected by filtration, washed with water, and dried, yielding the crude this compound which can be used in subsequent steps. google.com

Role of Basicity and Temperature in Hydrolysis (e.g., KOH/H2O systems)

Hydrolysis of Herz Compounds and Related Intermediates

The Herz reaction provides an alternative pathway for the synthesis of 2-aminobenzenethiols. ijcrt.org This method involves treating an arylamine with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazol-2-ium chloride, commonly known as a Herz compound. ijcrt.org This intermediate is then hydrolyzed, typically under alkaline conditions, which cleaves the five-membered ring to yield the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.org

A significant feature of the Herz reaction is its regioselectivity concerning substituents on the starting aniline. The reaction has limitations when the para-position of the aniline is unsubstituted, as this position can undergo chlorination by the sulfur monochloride reagent. ijcrt.org However, when the para-position is occupied by a group that is not easily displaced, such as a bromo group, the reaction proceeds without this side reaction. ijcrt.org Therefore, 4-bromoaniline (B143363) serves as a viable starting material for the synthesis of this compound via the Herz reaction, where the bromo group directs the thionation to the ortho position and remains intact throughout the sequence. ijcrt.org

Emerging Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for preparing functionalized aromatic compounds, including this compound and its derivatives. These emerging protocols often feature improved functional group tolerance and milder reaction conditions.

Aryne Intermediate-Based Bromothiolation (e.g., using potassium xanthates)

A novel and powerful strategy for synthesizing o-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates. nih.govacs.orgnih.gov This method circumvents challenges associated with traditional syntheses, such as poor regioselectivity and harsh conditions. nih.gov In this protocol, an aryne intermediate is generated in situ from a suitable precursor, such as an o-silylaryl triflate. acs.org The highly reactive aryne then undergoes a difunctionalization reaction with a sulfur source and a bromine source.

Table 2: Key Components in Aryne-Based Bromothiolation

| Component | Role | Example Reagent(s) | Source(s) |

|---|---|---|---|

| Aryne Precursor | In situ source of the aryne intermediate | o-Silylaryl triflates | nih.govacs.org |

| Sulfur Source | Provides the thiol functionality | Potassium xanthates | nih.govacs.org |

| Bromine Source | Provides the bromine atom | Pentafluorophenyl bromide (C₆F₅Br) | nih.govorganic-chemistry.org |

This table is generated based on data from the referenced texts.

Tandem Reaction Sequences for Enhanced Efficiency

For instance, 2-aminobenzenethiols are crucial starting materials for the synthesis of phenothiazines, an important class of heterocyclic compounds. A novel, transition-metal-free approach has been developed for phenothiazine synthesis by reacting 2-aminobenzenethiols with cyclohexanones. researchgate.net In one example of this tandem process, the reaction of this compound with a cyclohexanone (B45756) derivative under optimized conditions led to the formation of the corresponding phenothiazine product. researchgate.net This type of reaction, involving condensation, tautomerization, cyclization, and aromatization in one pot, highlights the importance of having efficient access to the aminothiophenol starting material to enable streamlined access to diverse and complex molecular architectures. researchgate.net

Spectroscopic and Structural Elucidation of 2 Amino 5 Bromobenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of 2-Amino-5-bromobenzenethiol provides specific information about the chemical environment of its hydrogen atoms. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons appear as distinct signals. mdpi.com The proton at position 6 (H-6) shows up as a doublet at approximately δ 6.99 ppm (J = 2.2 Hz), while the proton at position 4 (H-4) is a doublet of doublets at δ 7.24 ppm (J = 8.7, 2.3 Hz). mdpi.com The proton at position 3 (H-3) is observed as a doublet at δ 6.71 ppm (J = 8.7 Hz). mdpi.com

The protons of the primary amine (-NH₂) group typically appear as a broad singlet. In DMSO-d₆, this signal is found at δ 5.75 ppm for the two protons. mdpi.com The thiol (-SH) proton also presents as a singlet; in deuterated chloroform (B151607) (CDCl₃), its chemical shift is reported at δ 2.85 ppm. ijcrt.org The aromatic protons in CDCl₃ appear as a multiplet in the range of δ 7.30-6.80 ppm. ijcrt.org

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) mdpi.com | Chemical Shift (δ) in CDCl₃ (ppm) ijcrt.org | Multiplicity mdpi.com | Coupling Constant (J) in Hz mdpi.com |

|---|---|---|---|---|

| H-3 | 6.71 | 6.80-7.30 | d | 8.7 |

| H-4 | 7.24 | 6.80-7.30 | dd | 8.7, 2.3 |

| H-6 | 6.99 | 6.80-7.30 | d | 2.2 |

| -NH₂ | 5.75 | 4.45 | s | - |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound in DMSO-d₆, six distinct signals are observed, corresponding to the six carbon atoms of the benzene (B151609) ring. mdpi.com The carbon atom bonded to the bromine (C-5) is found at δ 105.84 ppm. mdpi.com The carbon bearing the amino group (C-2) resonates at δ 149.55 ppm, while the carbon attached to the thiol group (C-1) appears at δ 117.10 ppm. mdpi.com The remaining aromatic carbons (C-3, C-4, and C-6) have chemical shifts of δ 118.13, δ 134.14, and δ 137.25 ppm, respectively. mdpi.com

¹³C NMR Data for this compound in DMSO-d₆ mdpi.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 (-S) | 117.10 |

| C-2 (-N) | 149.55 |

| C-3 | 118.13 |

| C-4 | 134.14 |

| C-5 (-Br) | 105.84 |

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for confirming structural assignments. oxinst.com

A ¹H-¹H COSY experiment on this compound would show correlations between adjacent, J-coupled protons. asahilab.co.jpmagritek.com Specifically, a cross-peak would be expected between the H-3 and H-4 signals, confirming their vicinity on the aromatic ring. asahilab.co.jp This technique helps to piece together the fragments of a molecule, known as spin systems. magritek.com

An HSQC experiment correlates each proton with its directly attached carbon atom. For this compound, this would definitively link the ¹H signals at δ 6.71, 7.24, and 6.99 ppm to their corresponding ¹³C signals at δ 118.13, 134.14, and 137.25 ppm, respectively. This confirms the C-H connectivity within the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz

The presence of a primary amine (-NH₂) group in this compound is clearly indicated by its IR spectrum. Primary amines characteristically show two distinct stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric N-H stretching vibrations. ijcrt.orgorgchemboulder.com For this compound, these two sharp bands have been reported at approximately 3400 cm⁻¹ and 3290 cm⁻¹. ijcrt.org The presence of two bands is a definitive marker for a primary amine (R-NH₂), as secondary amines (R₂-NH) show only a single band and tertiary amines show none in this region. orgchemboulder.com

The thiol (-SH) functional group gives rise to a characteristic S-H stretching vibration. This absorption is typically weak and appears in the range of 2600-2550 cm⁻¹. researchgate.netmsu.edu In the IR spectrum of this compound, a weak band is observed at approximately 2475 cm⁻¹, which is assigned to the S-H stretching vibration. ijcrt.org This confirms the presence of the thiol group in the molecule. ijcrt.org

Characteristic IR Absorption Bands for this compound ijcrt.org

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3290 |

| Thiol (-SH) | S-H Stretch | 2475 |

| Alkene (Aromatic) | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1400 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromothiophenol |

| 2-aminothiophenol (B119425) |

| 2-amino-5-chlorothiophenol |

| 2-amino-3-methylbenzenethiol |

| 2-amino-5-chloro-3-methylbenzenethiol |

| 2-amino-5-methylbenzenethiol (B1267416) |

| 2-amino-5-methoxybenzenethiol |

| 2-amino-5-ethoxy benzenethiol (B1682325) |

| 2-amino-5-nitrobenzenethiol |

| 2-amino-4-chlorothiophenol |

| 2-amino-5-fluorobenzenethiol |

| 2-amino-4-methylbenzenethiol |

| 2-aminobenzothiazole (B30445) |

| 2-amino-6-methylbenzothiazole |

| 2-amino-6-methoxybenzothiazole |

| 2-amino-6-chlorobenzothiazole |

| 2-amino-6-bromobenzothiazole (B93375) |

| 5-bromobenzothiazole |

| 6-chlorobenzothiazole |

| 5-aminobenzothiazole |

| benzothiazolone |

| 5-methylbenzothiazole |

| 5-methoxybenzothiazole |

| benzothiazole (B30560) |

| 6-methylbenzothiazolone |

| 6-chloro-N-(4-chlorobenzylidine)-6-fluoro benzo[d]thiazole-2-amine |

| 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazol 1,3-lidin-4-one |

| N-(1,3-benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide |

| (E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol |

| (E)-2-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)-4-nitrophenol |

| glycyl-L-phenylalanine |

| (2-amino-5-chloro)(2′-bromophenyl)sulfane |

| (2-amino-5-methylphenyl)(2′-bromophenyl)sulfane |

Aromatic Ring Vibrational Modes

The vibrational characteristics of the benzene ring in this compound are complex due to its substitution pattern. The presence of the amino (-NH₂), bromo (-Br), and thiol (-SH) groups on the aromatic ring influences the vibrational frequencies. While a detailed experimental spectrum with complete assignments for this specific molecule is not widely published, the expected vibrational modes can be inferred from data on related substituted benzenes and thiophenols. researchgate.netresearchgate.net

The primary vibrational modes of the aromatic ring include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹.

C-C Stretching (In-plane): The stretching vibrations of the carbon-carbon bonds within the benzene ring are characteristic and usually appear as a series of bands in the 1400-1650 cm⁻¹ region. For substituted benzenes, prominent peaks are often observed around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

Ring Breathing Modes: These are symmetric vibrations where the entire ring expands and contracts. The frequency of this mode is sensitive to the mass and electronic nature of the substituents.

C-H Bending (Out-of-plane): These vibrations are highly dependent on the substitution pattern on the ring and are typically found in the 650-1000 cm⁻¹ range.

In a study involving various benzenethiol derivatives, it was noted that ring vibrations generally fall within the 800-2000 cm⁻¹ range. researchgate.net For instance, in surface-enhanced Raman scattering (SERS) studies of similar compounds like 4-bromobenzenethiol, characteristic ring vibrations are clearly identified. researchgate.netrsc.org A combined experimental and computational study on this compound has utilized Fourier-transform infrared spectroscopy (FTIR) for its characterization, confirming the utility of this technique in its structural analysis. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretching | 3000-3100 | Characteristic of the C-H bonds on the benzene ring. |

| Aromatic C-C Stretching | 1400-1650 | Multiple bands are expected due to the complex nature of ring vibrations. |

| C-H Out-of-plane Bending | 650-1000 | Sensitive to the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₆H₆BrNS), the theoretical monoisotopic mass is 202.94043 Da. nih.gov

Experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed this molecular weight. In one study, the molecular ion peak ([M]⁺) was observed with a mass-to-charge ratio (m/z) of 204.9, which aligns with the calculated value for the isotopic pattern of bromine. rsc.org The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for bromo-compounds.

| Property | Theoretical Value | Experimental Finding | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₆BrNS | lookchem.com | |

| Molecular Weight (Average) | 204.09 g/mol | nih.govlookchem.com | |

| Monoisotopic Mass | 202.94043 Da | - | nih.gov |

| GC-MS [M]⁺ (m/z) | 204.9 (Calculated for C₆H₆⁷⁹BrNS) | 204.9 (Found) | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure sample. This data is used to confirm the empirical formula of the compound. For this compound, with the molecular formula C₆H₆BrNS, the theoretical elemental composition can be calculated based on its atomic weights.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 35.32% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.96% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 39.15% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.86% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 15.71% |

| Total | - | - | 204.085 | 100.00% |

Advanced Spectroscopic Techniques for Isotopic Labeling Studies (if applicable)

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This technique is powerful for elucidating reaction mechanisms, understanding metabolic pathways, and aiding in the assignment of spectroscopic signals.

A review of the current scientific literature indicates that while this compound is used as a precursor in the synthesis of various heterocyclic compounds, including probes for amyloid aggregates, specific studies employing its isotopically labeled versions are not widely reported. google.comresearchgate.net The synthesis of related compounds, such as radiolabeled thioflavins for imaging purposes, demonstrates the application of isotopic modification in this class of molecules, although these typically involve radioisotopes like Iodine-125 rather than stable isotopes for spectroscopic analysis. researchgate.net Therefore, while the potential for using isotopically labeled this compound in advanced spectroscopic studies exists, it does not appear to be a common practice based on available research.

Chemical Reactivity and Derivatization of 2 Amino 5 Bromobenzenethiol

Cyclization Reactions Leading to Fused Heterocyclic Systems

2-Amino-5-bromobenzenethiol is a versatile bifunctional molecule, possessing both an amino and a thiol group, which allows it to undergo various cyclization reactions to form fused heterocyclic compounds. These reactions are fundamental in generating molecular scaffolds of significant interest.

Formation of Benzothiazines

The bifunctional nature of this compound also allows for its use in the synthesis of benzothiazine heterocyclic systems.

One of the most common routes to the 1,5-benzothiazepine (B1259763) core structure is the reaction of 2-aminothiophenols with α,β-unsaturated ketones, such as chalcones. researchgate.netasianpubs.org The reaction proceeds through a two-step, one-pot sequence involving an initial thia-Michael addition of the thiol group to the enone system of the chalcone (B49325), followed by intramolecular cyclization and dehydration to form the seven-membered benzothiazepine (B8601423) ring. researchgate.net

A specific application of this method involves the reaction of this compound with 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone. asianpubs.org This condensation reaction yields the corresponding 8-bromo-2,5-dihydro-2-(3,4-dimethoxyphenyl)-4-(2-furyl)-1,5-benzothiazepine. The reaction can be performed using conventional heating or under milder conditions with a catalyst like aluminium nitrate (B79036), with the latter providing an improved yield. asianpubs.org

Table 3: Synthesis of an 8-Bromo-1,5-benzothiazepine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone | Aluminium nitrate, ethanol (B145695), reflux | 8-bromo-2,5-dihydro-2-(3,4-dimethoxyphenyl)-4-(2-furyl)-1,5-benzothiazepine | 72 |

Data sourced from a study on the synthesis of 8-substituted-1,5-benzothiazepine derivatives. asianpubs.org

Catalytic Systems for Benzothiazepine Formation (e.g., aluminum nitrate)

The synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with significant pharmacological interest, can be achieved through the reaction of 2-aminothiophenol (B119425) derivatives with other organic synthons. chemijournal.com One effective method involves a one-pot, multi-component reaction of a 2-aminothiophenol, an aromatic aldehyde, and a 1,3-dicarbonyl compound, catalyzed by aluminum nitrate. chemijournal.com This approach is noted for its efficiency, providing good yields in shorter reaction times under mild conditions, such as refluxing in ethanol. chemijournal.comasianpubs.org

For instance, the reaction of this compound with a chalcone (1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone) in the presence of a catalytic amount of aluminum nitrate in ethanol yields the corresponding 8-bromo-1,5-benzothiazepine derivative. asianpubs.org This catalytic system presents an environmentally benign alternative to methods requiring hazardous and expensive catalysts or harsh reaction conditions. chemijournal.com

Table 1: Synthesis of 8-Bromo-1,5-benzothiazepine using Aluminum Nitrate

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound, 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone | Aluminum Nitrate | Ethanol | Reflux | 8-Bromo-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepine | 72 |

Data sourced from a study on mild reaction conditions for 1,5-benzothiazepine synthesis. asianpubs.org

Transformation to Phenothiazines

Phenothiazines are a key class of tricyclic sulfur- and nitrogen-containing heterocycles. This compound serves as a valuable precursor for synthesizing substituted phenothiazines through various synthetic strategies, including ring-closure transformations and palladium-catalyzed reactions. nih.govacs.org

Ring-Closure Transformations in Diaryl Sulfide (B99878) Systems

A common route to phenothiazines involves the formation of a diaryl sulfide intermediate followed by an intramolecular cyclization. For example, a diaryl sulfide can be prepared via the palladium-catalyzed S-arylation of a 2-bromobenzenethiol equivalent with an aryl iodide. nih.govacs.org Subsequent treatment of this diaryl sulfide with an amine, such as aniline (B41778), under palladium catalysis facilitates a ring-closure transformation to yield the phenothiazine (B1677639) scaffold. nih.govacs.org This method allows for the construction of highly functionalized phenothiazine systems. nih.govacs.org In some cases, the reaction proceeds through a Smiles rearrangement, where a quinolinyl group migrates from the sulfur to the nitrogen atom before cyclization. nih.gov

Palladium-Catalyzed Aryl Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming the C-N bonds necessary for phenothiazine synthesis. technologynetworks.commdpi.comrsc.org These reactions can be employed in a one-pot, three-component synthesis starting from components like a 1-bromo-2-iodobenzene, a primary amine, and a 2-bromobenzenethiol. researchgate.net This approach assembles the phenothiazine core by forming one C-S and two C-N bonds in a single process. researchgate.net The use of palladium catalysts with specific ligands, such as N-heterocyclic carbenes (NHCs), enables the amination of even sterically hindered aryl sulfides. nih.gov

Table 2: Palladium-Catalyzed Reactions for Phenothiazine Synthesis

| Reaction Type | Key Reactants | Catalyst System (Example) | Key Bond Formations | Ref. |

|---|---|---|---|---|

| Ring-Closure | Diaryl sulfide, Aniline | Palladium catalyst | C-N | nih.govacs.org |

| Three-Component Coupling | 1-Bromo-2-iodobenzene, Primary amine, 2-Bromobenzenethiol | Palladium catalyst | 1 x C-S, 2 x C-N | researchgate.net |

Synthesis of Triazole Hybrids (e.g., via click reactions)

The molecular hybridization of the phenothiazine scaffold with a 1,2,3-triazole ring has been explored to generate novel compounds with potential biological activities. ajpp.innih.govencyclopedia.pub A key strategy for this synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govjapsonline.com

This process typically involves preparing an azide-functionalized phenothiazine or an alkyne-functionalized phenothiazine, which is then reacted with a corresponding terminal alkyne or azide, respectively. mdpi.comnih.gov For instance, this compound can be used to construct a benzothiazole (B30560) intermediate, which is then N-alkylated with propargyl bromide. The resulting terminal alkyne undergoes a Cu(I)-catalyzed click reaction with various aryl azides to produce the final 1,2,3-triazole hybrids in good yields. acgpubs.org This modular approach allows for the creation of diverse libraries of phenothiazine-triazole hybrids for screening purposes. nih.govbeilstein-journals.org

Reactions Involving the Thiol (-SH) Group

The thiol group of this compound is a reactive functional group that can participate in various chemical transformations, most notably oxidation. smolecule.com

Oxidation Reactions of the Thiol Moiety

The thiol (-SH) group is susceptible to oxidation. Under mild conditions, such as exposure to air, 2-aminothiophenols can be oxidized to their corresponding disulfides (bis(2-aminophenyl) disulfides). nih.govrsc.org This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. The instability of 2-aminothiophenols and their easy oxidation to disulfides is a known characteristic, which sometimes necessitates the use of the more stable disulfide form as the starting material in subsequent reactions. rsc.org Stronger oxidizing agents can further oxidize the thiol group to sulfonic acids. smolecule.com For example, the oxidation of aryl xanthates, derived from thiols, with agents like N-chlorosuccinimide (NCS) can yield sulfonyl chlorides. nih.govacs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Benzothiazepine |

| Aluminum nitrate |

| 8-Bromo-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepine |

| Chalcone |

| 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone |

| Phenothiazine |

| Aniline |

| 1-Bromo-2-iodobenzene |

| 1,2,3-Triazole |

| Benzothiazole |

| Propargyl bromide |

| Aryl azide |

| Copper(I) |

| Disulfide |

| Sulfonic acid |

| N-chlorosuccinimide |

| Sulfonyl chloride |

| Aryl xanthate |

| Palladium |

Thioether Formation Reactions

The thiol group of this compound is strongly nucleophilic and readily participates in reactions to form thioethers (sulfides). This transformation is a cornerstone of its chemistry, often serving as the initial step in the synthesis of more complex heterocyclic systems, such as phenothiazines.

One primary method for thioether formation is the nucleophilic substitution reaction with haloarenes. For instance, this compound reacts with 1-chloro-2-nitrobenzene (B146284) to produce the corresponding diaryl sulfide. This reaction is a key step in a multi-step synthesis of 3-bromophenothiazine, where the initial thioether formation is followed by N-formylation and a Smiles rearrangement. google.com

Similarly, the synthesis of various phenothiazine derivatives can be achieved through the direct thioarylation of anilines with N-(2-bromophenylthio)succinimide, which acts as an electrophilic sulfur source. rsc.orgrsc.org While these examples use derivatives of 2-bromobenzenethiol, the principle of the thiol group acting as a nucleophile to form a C-S bond is directly applicable. The reaction involves the formation of a sulfide linkage, which then allows for an intramolecular cyclization to form the phenothiazine core. rsc.org A dual-catalytic system using a Lewis acid and a Lewis base can accelerate this ortho-thioarylation reaction. rsc.org

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product | Ref |

| This compound | 1-Chloro-2-nitrobenzene | - | - | 2-((2-Nitrophenyl)thio)-4-bromoaniline | google.com |

| N-Benzoyl protected p-toluidine | N-(2-Bromophenylthio)succinimide | Iron(III) triflimide, Diphenyl selenide | 90 °C | (2-Benzoylamino-5-methylphenyl)(2′-bromophenyl)sulfane | rsc.org |

| 2-Bromothiophenol | Benzyl (B1604629) bromide | Cs2CO3 | - | Benzyl 2-bromophenyl sulfide | pitt.edu |

This table presents examples of thioether formation reactions. The data is illustrative of the reactivity.

Reactions Involving the Amino (-NH2) Group

The amino group in this compound provides a site for a variety of chemical transformations, most notably condensation and nucleophilic addition reactions, which are fundamental to the construction of nitrogen-containing heterocycles.

Condensation Reactions

The amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via the formation of a Schiff base (imine) intermediate, which can then undergo intramolecular cyclization with the adjacent thiol group to form a stable benzothiazole ring system. This is a widely used strategy for synthesizing 2-substituted benzothiazoles. nih.gov

For example, the reaction of this compound with 4-nitrobenzaldehyde (B150856) in dimethylsulfoxide (DMSO) at elevated temperatures (180 °C) yields 2-(4-nitrophenyl)-6-bromobenzothiazole. google.com Similarly, condensation with malononitrile (B47326) in refluxing ethanol leads to the formation of (6-bromobenzothiazol-2-yl)acetonitrile. google.com Another example involves the reaction with oxalyl chloride in toluene (B28343), which results in the formation of 6-bromobenzo[d]thiazole-2(3H)-one after cyclization. acgpubs.org These reactions highlight the utility of the amino and thiol groups working in concert to build the benzothiazole scaffold.

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product | Yield | Ref |

| This compound | 4-Nitrobenzaldehyde | DMSO | 180 °C, 30 min | 2-(4-Nitrophenyl)-6-bromobenzothiazole | - | google.com |

| This compound | Malononitrile | - | Ethanol, reflux | (6-Bromobenzothiazol-2-yl)acetonitrile | - | google.com |

| This compound | Oxalyl chloride | - | Toluene, rt, 4h | 6-Bromobenzo[d]thiazole-2(3H)-one | 82% | acgpubs.org |

| 2-Aminothiophenols | Aldehydes | Various (e.g., Na2S2O4, Koser's reagent) | Various | 2-Substituted benzothiazoles | 51-90% | nih.gov |

This table summarizes condensation reactions involving this compound leading to benzothiazole derivatives.

Nucleophilic Additions

The fundamental step in the condensation reactions described above is the nucleophilic addition of the amino group to the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initial addition forms an unstable carbinolamine or hemiaminal intermediate. libretexts.org

This intermediate is typically not isolated and rapidly undergoes dehydration to form the C=N double bond of the imine (Schiff base). In the specific case of this compound, the proximate thiol group can then attack the imine carbon in an intramolecular fashion, leading to a cyclized benzothiazolidine intermediate, which subsequently aromatizes to the final benzothiazole product. nih.gov Although the initial nucleophilic addition product is transient, its formation is the critical step that initiates the entire reaction cascade. The nucleophilicity of the amino group is sufficient to attack a wide range of aldehydes and ketones without the need for strong catalysts, although the subsequent dehydration and cyclization steps may be acid or base-promoted. masterorganicchemistry.comlibretexts.org

Transformations Involving the Bromine (-Br) Atom

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing further molecular complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions and can, under certain conditions, undergo nucleophilic displacement.

Cross-Coupling Reactions (e.g., C-C, C-N, C-S coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the site of the bromine atom. nih.gov

C-C Coupling (Suzuki-Miyaura Reaction): The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a premier method for forming biaryl structures. Phenothiazine derivatives, synthesized from this compound, can undergo Suzuki coupling at the bromine position. For example, a 3-bromo phenothiazine derivative has been successfully coupled with various arylboronic acids using a palladium catalyst to yield the corresponding 3-aryl phenothiazines. google.com It is important to note that unprotected thiols can poison palladium catalysts, so protection of the thiol group is sometimes necessary to achieve high yields in Suzuki reactions. acs.org

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. nih.govacs.org This reaction is highly effective for synthesizing complex amines and nitrogen-containing heterocycles. For example, intramolecular Buchwald-Hartwig amination is a key step in synthesizing phenothiazines from diaryl sulfide precursors, where the C-Br bond is coupled with an amino group within the same molecule. researchgate.net The reaction can also be performed intermolecularly; a protected 2-bromo-5-aminobenzenethiol derivative has been successfully aminated with morpholine (B109124) using a palladium catalyst and a strong base. acs.org

| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Conditions | Product | Ref |

| 3-Aryl-7-bromo-10H-phenothiazine derivative | Arylboronic acid | Suzuki-Miyaura (C-C) | Pd(PPh3)4 | Na2CO3, Toluene/EtOH/H2O, 80 °C | 3,7-Diaryl-10H-phenothiazine derivative | google.com |

| Protected bromobenzenethiol | Phenylboronic acid | Suzuki-Miyaura (C-C) | Pd(PPh3)4 | Na2CO3, Toluene, reflux | Protected biphenylthiol | acs.org |

| Protected bromobenzenethiol | Morpholine | Buchwald-Hartwig (C-N) | Pd(OAc)2 / D-t-BPF | NaO-t-Bu, Toluene, reflux | N-arylated morpholine derivative | acs.org |

| S-(o-Bromoaryl)-S-methylsulfilimine | - | Intramolecular Buchwald-Hartwig (C-N) | Pd catalyst | - | Phenothiazine | researchgate.net |

This table showcases various cross-coupling reactions performed on derivatives of this compound.

Nucleophilic Displacement Reactions

While palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond, direct nucleophilic displacement (Nucleophilic Aromatic Substitution, SNAr) is also possible, though it typically requires harsh conditions or an activated aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates SNAr reactions. In this compound, the ring is not strongly activated for SNAr.

However, in the synthesis of phenothiazines from this compound and 1-chloro-2-nitrobenzene, the initial step is the nucleophilic attack of the thiol group onto the electron-deficient chloronitrobenzene ring, which is an example of an SNAr reaction where the other reactant is activated. google.com The displacement of the bromine on the this compound ring itself by a nucleophile is less common. Often, the synthesis of such compounds involves introducing the amino group via nucleophilic substitution on a pre-brominated precursor. chemblink.com For many transformations, the more versatile and milder conditions of cross-coupling reactions are generally preferred over direct nucleophilic displacement of the bromine atom.

Computational and Theoretical Investigations of 2 Amino 5 Bromobenzenethiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of 2-Amino-5-bromobenzenethiol. This approach allows for the accurate calculation of molecular properties by modeling the electron density. A combined experimental and computational study utilized the GAMESS software package for a comprehensive analysis of the molecule. researchgate.net Theoretical calculations have been performed at the B3LYP/6-311+g(d,p) level to optimize the molecular geometry and explore its properties. researchgate.net

The optimization of the molecular geometry of this compound is a foundational step in its theoretical investigation. DFT calculations have been employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The electronic structure dictates the molecule's reactivity and physical characteristics. For instance, the presence of electron-withdrawing groups like bromine and electron-donating groups like the amino and thiol substituents creates a unique electronic distribution across the benzene (B151609) ring, which has been analyzed through computational methods. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of a Related Phenothiazine (B1677639) Dye (MCG1) This table presents data for a derivative dye for contextual understanding of typical values in related systems.

| Property | Value |

| HOMO | -5.37 eV |

| LUMO | -3.32 eV |

| E₀₋₀ | 2.05 eV |

| Data sourced from a study on D-A-π-A sensitizers. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. semanticscholar.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. semanticscholar.org

Table 2: Frontier Orbital Energies for a Related Sensitizer (MCG1)

| Orbital | Energy (eV) |

| HOMO | -5.37 |

| LUMO | -3.32 |

| Energy Gap (ΔE) | 2.05 |

| This data provides insight into the electronic transitions of molecules derived from this compound. researchgate.net |

The dipole moment and polarizability are key electronic properties that describe how a molecule's charge distribution interacts with an external electric field. These properties are essential for understanding a molecule's non-linear optical (NLO) behavior and its interactions in solution. researchgate.netnih.gov DFT calculations have been successfully used to determine the dipole moment and polarizability of this compound. researchgate.net The analysis of these properties helps in predicting the intermolecular interactions and the molecule's response to external stimuli, which is particularly relevant in materials science applications. researchgate.net

Computational methods provide a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of UV-visible, Fourier-transform infrared (FTIR), and proton nuclear magnetic resonance (¹H-NMR) spectra have been performed. researchgate.net These calculated spectra have been found to be in very good agreement with experimental data. researchgate.net

NMR Spectroscopy: Experimental ¹H NMR spectra in Chloroform-d show characteristic peaks for the aromatic protons, and the broad signal for the amino (NH₂) protons. rsc.org The ¹³C NMR spectrum reveals signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups. rsc.org

UV-Vis Absorption: The UV-visible absorption spectrum of related dye molecules typically shows two main absorption bands. sciengine.com The band in the shorter wavelength region (e.g., 300–390 nm) is generally attributed to localized aromatic π-π* transitions, while the band at longer wavelengths (e.g., 400–600 nm) corresponds to intramolecular charge transfer. sciengine.com

IR Frequencies: Theoretical FTIR analysis helps in assigning the vibrational modes of the molecule, such as the stretching and bending of the N-H, S-H, C-N, C-S, and C-Br bonds.

Table 3: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 6.88 | d |

| ¹H | 6.40 | d |

| ¹H | 4.31 | br |

| ¹³C | 147.61 | - |

| ¹³C | 138.57 | - |

| ¹³C | 134.52 | - |

| ¹³C | 119.88 | - |

| ¹³C | 116.65 | - |

| ¹³C | 108.95 | - |

| Data obtained in Chloroform-d. rsc.org |

Dipole Moment and Polarizability Calculations

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, through the analysis of reaction potential energy surfaces, offers a way to map out these mechanisms, identify intermediates, and calculate the energy barriers associated with transition states.

This compound is a versatile reactant used in the synthesis of various heterocyclic compounds, most notably phenothiazines. researchgate.net The formation of phenothiazines from 2-aminobenzenethiols and cyclohexanones involves a complex sequence of reactions, including condensation, tautomerization, and cyclization. researchgate.net

In one study, the reaction of this compound with a cyclohexanone (B45756) derivative surprisingly resulted in a debrominated phenothiazine product, indicating that the bromine substituent was hydrogenated under the reaction conditions. researchgate.net Theoretical studies, including transition state analysis, are crucial for understanding such complex and sometimes unexpected reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile of the reaction. This allows for the rationalization of product formation and the optimization of reaction conditions. While specific transition state analyses for this compound are detailed in specialized literature, the principles are widely applied to understand the synthesis of complex molecules from this precursor. researchgate.netacs.org

Energy Profiles of Reaction Pathways

Detailed theoretical studies on the energy profiles of specific reaction pathways involving this compound are not extensively documented in the currently available literature. However, computational methods are frequently employed to understand the mechanisms of related reactions. For instance, the synthesis of phenothiazines, which can be derived from aminobenzenethiols, has been the subject of computational investigation to assess the complexity of the reaction mechanism. researchgate.net Such studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies to elucidate the most likely reaction pathway.

Similarly, the synthesis of benzothiazolones from 2-aminothiophenols and carbon dioxide has been studied, with proposed catalytic mechanisms that could be further investigated using computational energy profiles. mdpi.com The reaction of aryne intermediates with thiols to form products like 2-bromobenzenethiol equivalents has also been explored through density functional theory (DFT) calculations to elucidate the reaction mechanism, which involves steps like nucleophilic attack and protonation. researchgate.netnih.gov While these studies provide a framework for how the energy profile of a reaction involving this compound might be investigated, specific energy profiles for its reactions were not found in the reviewed literature.

Thermodynamic and Stability Assessments

A combined experimental and computational study has been conducted to evaluate the energetic and stability properties of this compound. researchgate.net These assessments are crucial for understanding the molecule's intrinsic stability and its behavior under different thermodynamic conditions.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) have been computationally determined for this compound. researchgate.net These calculations, often performed using software packages like GAMESS (General Atomic and Molecular Electronic Structure System), provide a quantitative measure of the molecule's stability and the spontaneity of its formation. While the specific calculated values from the primary literature are not fully accessible, the study confirms that these fundamental thermodynamic properties have been a focus of computational investigation. researchgate.net These parameters are essential for predicting the equilibrium and spontaneity of reactions involving this compound.

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Description |

|---|---|

| Enthalpy (ΔH) | The total heat content of the system. Calculated to understand the energy stored within the molecule. |

| Entropy (ΔS) | A measure of the disorder or randomness of the system. Calculated to assess the molecule's degrees of freedom. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work. It combines enthalpy and entropy to predict the spontaneity of a process. |

Note: Specific numerical data from the cited study researchgate.net is not available in the abstract. The table indicates the parameters that were computationally investigated.

The steric energy of a molecule is a measure of the internal strain arising from the spatial arrangement of its atoms. For this compound, various components of its steric energy have been calculated to understand its preferred three-dimensional structure, or conformation. researchgate.net These parameters help in analyzing the molecule's shape and the energetic costs associated with deviations from its most stable form.

The calculated steric energy parameters for this compound include contributions from:

Stretch: Energy due to the stretching or compressing of bonds.

Bend: Energy from the bending of bond angles.

Stretch-Bend: A cross-term accounting for the interaction between bond stretching and angle bending.

Torsion: Energy arising from the twisting around single bonds.

Non-1,4 van der Waals: Steric interactions between atoms separated by more than two bonds.

1,4 van der Waals: Steric interactions between atoms separated by three bonds.

Dipole/Dipole: Energy from the interaction of bond dipoles. researchgate.net

A comprehensive conformational analysis, which involves identifying the most stable rotamers (conformers that differ by rotation around single bonds), is crucial for understanding the molecule's behavior. For similar aromatic thiols, computational studies have performed conformational analyses to identify the most stable rotamers around the C-S single bond, revealing the energetic preferences for different orientations of the thiol group relative to the benzene ring.

Note: This table is based on the parameters mentioned as calculated in the cited study. researchgate.net Specific values are not provided in the available text.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Molecular Dynamics Simulations

As of the current literature survey, no specific molecular dynamics (MD) simulations for this compound have been reported. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their movement, conformational changes, and interactions with their environment, such as a solvent. While MD simulations have been employed for related compounds, for instance, to probe the binding modes of butyrylcholinesterase inhibitors or to study ligand exchange on gold nanoclusters, their application to investigate the intrinsic dynamics of this compound itself is not yet documented. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

2-Amino-5-bromobenzenethiol is a pivotal intermediate in organic synthesis, primarily due to the differential reactivity of its functional groups which allows for sequential and site-selective reactions. smolecule.com This characteristic enables the strategic construction of elaborate molecular architectures.

The compound is a well-established precursor for synthesizing a variety of heterocyclic systems, which are core structures in many pharmaceutically active compounds and functional dyes. Current time information in Bangalore, IN.lookchem.com Two prominent examples are phenothiazines and benzothiazoles.

Phenothiazines: These tricyclic sulfur- and nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry. researchgate.net this compound can be converted into phenothiazine (B1677639) derivatives through reactions such as palladium-catalyzed S-arylation followed by ring-closure transformations. rsc.orgacs.org For instance, it has been used to synthesize 3-bromo-7-(trifluoromethyl)-10H-phenothiazine. researchgate.net The synthesis often involves creating a diaryl sulfide (B99878) intermediate which then undergoes cyclization to form the phenothiazine core. rsc.orgacs.org

Benzothiazoles: The reaction of the amino and thiol groups of this compound allows for the construction of the benzothiazole (B30560) ring system. One common method involves the condensation reaction with aldehydes. For example, reacting this compound with 5-bromo-2-hydroxybenzaldehyde in dimethyl sulfoxide (B87167) yields 4-bromo-2-(6-bromobenzo[d]thiazol-2-yl)phenol. sci-hub.se Another route involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a hydrosilane promoter to produce benzothiazoles. rsc.org It can also be synthesized from the hydrolysis of the corresponding 2-amino-6-bromobenzothiazole (B93375) using potassium hydroxide (B78521).

Table 1: Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Reactant(s) / Reaction Type | Reference |

|---|---|---|

| Phenothiazines | Palladium-catalyzed S-arylation and cyclization | rsc.orgacs.org |

| Benzothiazoles | Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) | sci-hub.se |

| Benzothiazoles | Cyclization with CO2 and hydrosilane | rsc.org |

| Anti-infective Heterocycles | Reaction with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | google.comgoogle.com |

Beyond the specific heterocyclic systems mentioned, this compound is a key starting material for a broader range of organosulfur compounds. mdpi.comnih.gov The thiol group provides a reactive site for the formation of carbon-sulfur (C-S) bonds, a crucial transformation in organic synthesis. mdpi.com

Researchers have developed methods to synthesize various organosulfur skeletons, such as phenothiazines and thianthrenes, using 2-bromobenzenethiol equivalents derived from aryne intermediates. acs.orgnih.gov These methods highlight the importance of the o-bromobenzenethiol structural motif, for which this compound is a key example, in accessing diverse and highly functionalized organosulfur molecules. acs.orgnih.gov Its ability to participate in reactions like S-arylation makes it a valuable tool for constructing complex molecules with specific sulfur-based functionalities. acs.org

Precursor for Complex Heterocyclic Scaffolds

Development of Functional Materials

The distinct electronic and binding properties conferred by the thiol, amino, and bromo-aromatic functionalities make this compound an attractive monomer for the development of sophisticated functional materials. smolecule.comchemblink.com

A notable example is the synthesis of a conjugated polymer, PBTPV-OSi, which contains a benzothiazole moiety derived from this compound. sci-hub.se This polymer was designed as a highly selective colorimetric and fluorescent chemosensor for detecting fluoride (B91410) ions. The benzothiazole unit plays a critical role in the polymer's electronic structure and its interaction with the analyte. sci-hub.se The inherent reactivity of the amino group also makes it a candidate for synthesizing compounds used in environmental monitoring for pollutants. chemblink.com

This compound serves as a building block for organic electronic materials. bldpharm.com The presence of the amino group, thiol group, and bromine atom on the benzene (B151609) ring allows for the tuning of the electronic characteristics of resulting materials, enabling the creation of semiconductors or light-emitting compounds. chemblink.com

Derivatives of this compound have been incorporated into organic dyes used for dye-sensitized solar cells (DSSCs). For example, it was a key starting material in a multi-step synthesis of D-A-π-A organic dyes where a benzothiazole unit, formed from the aminothiol (B82208), acts as an additional electron-withdrawing acceptor to enhance the molar extinction coefficients of the dyes. Furthermore, research suggests that substituted aromatic compounds like this can be incorporated into organic light-emitting diodes (OLEDs), contributing to the performance and stability of the devices. chemblink.com

The compound is identified as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The defined geometry and functionality of the monomers dictate the structure and properties of the resulting framework.

The thiol group is particularly useful for functionalizing COFs. Thiol-rich COFs have shown exceptional capacity for adsorbing toxic heavy metals, such as mercury (Hg(II)), from water. mdpi.com By incorporating monomers like this compound, it is possible to design COFs with specific functionalities tailored for applications in separation, catalysis, or molecular storage. mdpi.com

Table 2: Functional Materials Derived from this compound

| Material Type | Specific Example/Class | Application | Reference |

|---|---|---|---|

| Chemical Sensor | Conjugated Polymer (PBTPV-OSi) | Fluorescent detection of fluoride ions | sci-hub.se |

| Electronic Material | D-A-π-A Organic Dyes | Dye-sensitized solar cells (DSSCs) | |

| Electronic Material | General Component | Organic Light-Emitting Diodes (OLEDs) | chemblink.com |

| Porous Material | Monomer for Covalent Organic Frameworks (COFs) | Adsorption, Separation, Catalysis | bldpharm.commdpi.com |

Components in Electronic Materials

Catalytic Applications and Ligand Design

The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and an amino group on a benzene ring, makes it a valuable precursor in the development of specialized catalytic systems. Its applications are primarily centered on its role as a key building block in organic base-catalyzed reactions and as a foundational scaffold for designing ligands for transition metal catalysis.

Role in Organic Base-Catalyzed Reactions

While this compound is not typically employed as an organic base catalyst itself, it serves as a critical reactant in reactions that are catalyzed by organic bases. Its reactivity and the electronic properties of its substituents play a significant role in the outcome of these catalytic processes.

A notable example is the synthesis of benzothiazolones through the cyclocarbonylation of 2-aminothiophenols with carbon dioxide, a reaction catalyzed by strong, non-nucleophilic organic bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com In this process, the organic base is proposed to activate the CO2 molecule and also facilitate the deprotonation of the amino group of the 2-aminothiophenol (B119425) substrate, initiating the cyclization cascade. mdpi.com

The substitution on the 2-aminothiophenol ring has a pronounced effect on the reaction yield. Research has shown that substrates with electron-withdrawing groups, such as the bromo group in this compound, exhibit lower reactivity compared to those with electron-donating groups. mdpi.com For instance, in a DBN-catalyzed reaction with CO2, this compound provided a significantly lower yield of the corresponding 6-bromobenzothiazol-2(3H)-one compared to methyl- or methoxy-substituted aminothiophenols under similar conditions. mdpi.com

Table 1: Effect of Substituents on the DBN-Catalyzed Synthesis of Benzothiazolones from Substituted 2-Aminothiophenols and CO2 mdpi.com

| 2-Aminothiophenol Substrate | Substituent (at position 5) | Yield (%) |

| 2-Amino-5-methylbenzenethiol (B1267416) | -CH3 (electron-donating) | 70 |

| 2-Amino-5-methoxybenzenethiol | -OCH3 (electron-donating) | 45 |

| 2-Amino-5-chlorobenzenethiol | -Cl (electron-withdrawing) | 36 |

| This compound | -Br (electron-withdrawing) | 23 |

Ligand Scaffolds for Transition Metal Catalysis

The amino and thiol groups of this compound provide ideal coordination sites for the synthesis of multidentate ligands for transition metal catalysis. The ability of these functional groups to form stable complexes with a variety of transition metals, such as palladium and copper, is well-documented for the broader class of aminophenol and aminothiophenol-based ligands. derpharmachemica.comacs.org These ligands can be readily modified, for instance, through condensation of the amino group with aldehydes or ketones to form Schiff base ligands, which offer enhanced stability and structural diversity for catalytic applications. nih.govmdpi.comscispace.comjmchemsci.com

The resulting metal complexes often exhibit excellent catalytic activity in a range of important organic transformations. nih.gov While specific studies detailing the catalytic use of a transition metal complex derived directly from this compound are not prevalent, research on closely related aminothiophenol-based systems highlights their potential.

For example, a nanocatalyst comprising a copper complex with 2-aminothiophenol supported on MCM-41 has been developed and shown to be highly effective for Suzuki coupling reactions. nih.gov This heterogeneous catalyst facilitates the formation of carbon-carbon bonds between aryl halides and phenylboronic acid in high yields and demonstrates excellent recyclability. nih.gov The aminothiophenol ligand is crucial for anchoring and stabilizing the catalytically active copper center. nih.gov

Table 2: Catalytic Performance of MCM-41-supported 2-Aminothiophenol-Cu Nanocatalyst in the Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides nih.gov

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Biphenyl (B1667301) | 98 |

| Bromobenzene | Biphenyl | 96 |

| 1-Bromo-4-methylbenzene | 4-Methyl-1,1'-biphenyl | 95 |

| 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1'-biphenyl | 93 |

| 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 90 |

| 1-Bromo-4-chlorobenzene | 4-Chloro-1,1'-biphenyl | 94 |

Reaction conditions: Phenylboronic acid (1.5 mmol), aryl halide (1.0 mmol), catalyst (40 mg), K2CO3 (2.0 mmol), H2O (5 mL), 80 °C, 10 h.

Similarly, poly(o-aminothiophenol) has been used to stabilize palladium nanoparticles, creating a highly active and stable heterogeneous catalyst for Suzuki cross-coupling reactions. rsc.org The polymer, derived from the aminothiophenol monomer, encapsulates the palladium nanoparticles, preventing their aggregation and enhancing catalytic efficiency for the synthesis of asymmetric biphenyl compounds. rsc.org

The presence of the bromine atom on the this compound scaffold offers further opportunities for modification. For example, the bromine can serve as a handle for subsequent cross-coupling reactions to attach other functional groups or to immobilize the resulting ligand onto a solid support, creating robust and recyclable catalysts. The inherent functionality of this compound thus positions it as a versatile platform for designing sophisticated ligand architectures for advanced applications in transition metal catalysis.

Research on Bioactive Derivatives of 2 Amino 5 Bromobenzenethiol

Synthesis of Pharmacologically Active Heterocyclic Compounds

The versatility of 2-Amino-5-bromobenzenethiol as a precursor is demonstrated in the synthesis of several classes of pharmacologically important heterocyclic compounds.

Benzothiazolones with Biological Relevance

Benzothiazolones are a class of compounds recognized for their therapeutic and pharmacological properties. acgpubs.org The synthesis of 6-bromobenzo[d]thiazol-2(3H)-one can be achieved from this compound. One method involves the reaction of this compound with phosgene (B1210022) (COCl2) in toluene (B28343) at room temperature. acgpubs.org An alternative approach utilizes carbon dioxide (CO2) as a C1 source in a cyclocarbonylation reaction catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com These benzothiazolone cores can be further modified, for instance, by reacting with propargyl bromide and various aryl azides in a copper-catalyzed one-pot reaction to produce 1,2,3-triazole derivatives. acgpubs.orgacgpubs.org

1,5-Benzothiazepines as Cardiovascular Agents and Antineoplastics

1,5-Benzothiazepines are a well-established class of cardiovascular drugs and have also shown potential as antineoplastic agents. researchgate.netasianpubs.orgscribd.com The synthesis of 1,5-benzothiazepine (B1259763) derivatives often involves the condensation of a 2-aminothiophenol (B119425), such as this compound, with α,β-unsaturated ketones (chalcones). asianpubs.orgnih.gov This reaction can be carried out under various conditions, including in the presence of hexafluoro-2-propanol (HFIP) as a solvent or catalyzed by acids or bases. asianpubs.orgnih.gov The resulting benzothiazepine (B8601423) scaffold can be further functionalized to generate a library of compounds with diverse biological activities. researchgate.net

Phenothiazine (B1677639) Derivatives with Neuroleptic and Bioactive Properties

Phenothiazines are a prominent class of neuroleptic agents used in the treatment of psychosis. jetir.orgvedantu.com Their derivatives are known to possess a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. vedantu.comresearchgate.netiosrphr.org The synthesis of phenothiazine derivatives can be achieved through several routes. One common method involves the reaction of a 2-aminobenzenethiol derivative with a substituted o-halonitrobenzene, followed by reduction of the nitro group and subsequent cyclization. neu.edu.tr Another approach is the thioarylation of anilines with a reagent like N-(2-bromophenylthio)succinimide, followed by a copper-catalyzed cyclization to form the phenothiazine ring system. rsc.orgrsc.org

Triazole-Hybrids with Cytotoxic and Antibacterial Activities

Triazole-containing compounds are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. scirp.orgresearchgate.net Hybrid molecules incorporating a triazole ring with other bioactive scaffolds, such as benzothiazole (B30560), have been synthesized to explore potential synergistic effects. researchgate.netrsc.org A common synthetic strategy is the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." ias.ac.in For instance, 6-bromobenzo[d]thiazol-2(3H)-one, derived from this compound, can be reacted with propargyl bromide and various aryl azides to generate novel 1,2,3-triazole hybrids. acgpubs.orgacgpubs.org

Investigation of Biological Activities of Derivatives

The derivatives synthesized from this compound have been the subject of various biological investigations, particularly focusing on their antimicrobial efficacy.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties.

Benzothiazole Derivatives: Benzothiazole derivatives, including those linked to triazoles, have shown a broad spectrum of pharmacological properties, including antimicrobial activity. ajgreenchem.comnih.gov For example, certain benzothiazole-based triazole derivatives have exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria. ajgreenchem.com Some have shown potency comparable to or even exceeding that of standard drugs like ciprofloxacin. researchgate.net The antifungal activity of these compounds has also been evaluated, with some derivatives showing potent effects against various fungal strains. ajgreenchem.com

1,5-Benzothiazepine Derivatives: 1,5-Benzothiazepines have been reported to possess moderate to good antibacterial and antifungal activities. asianpubs.org Screening of various synthesized 1,5-benzothiazepine derivatives against bacterial strains such as Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger, has been conducted. lookchem.com Some derivatives displayed inhibitory activity against E. coli that was greater than the reference drug, ciprofloxacin. lookchem.com

Phenothiazine Derivatives: Phenothiazine derivatives have a long history of use and are known for their wide-ranging biological effects, which include antibacterial and antifungal properties. jetir.org Studies have shown that synthesized phenothiazine compounds exhibit noteworthy inhibition of growth against bacterial strains such as S. aureus, P. aeruginosa, and K. pneumoniae. researchgate.netiosrphr.org